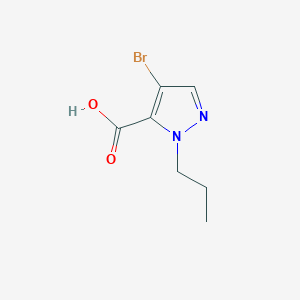

4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid

Description

Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . The bromine atom at the 4-position enhances the compound’s reactivity, making it a valuable intermediate in synthesis.

Properties

IUPAC Name |

4-bromo-2-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCXHKFQTVHNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-propyl-1H-pyrazole with carbon dioxide under specific conditions . Another approach involves the use of hydrazine derivatives and carbonyl compounds to form pyrazole intermediates, which are then brominated to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium ethoxide and potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

4-Bromo-1-propyl-1H-pyrazole-5-carboxylic acid is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for the development of potential inhibitors for enzymes, particularly liver alcohol dehydrogenase (ADH). Inhibiting ADH can affect the metabolism of alcohols, providing insights into treatments for alcohol-related disorders.

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was shown to effectively inhibit liver ADH. This inhibition alters key metabolic pathways, demonstrating the compound's potential as a therapeutic agent in managing alcohol metabolism disorders.

Materials Science

Development of Novel Materials

The compound is also significant in materials science, where it contributes to the development of materials with specific properties such as conductivity and stability. Its unique chemical structure allows for modifications that enhance material performance in various applications.

Research Findings

Research has indicated that pyrazole derivatives can be integrated into polymer matrices to improve thermal and mechanical properties. The incorporation of this compound into these systems has shown promising results in enhancing material durability and functionality.

Biological Studies

Biochemical Analysis

This compound plays a crucial role in biochemical reactions. It interacts with various biological pathways, influencing cellular processes and gene expression. For instance, it modulates key signaling molecules involved in detoxification processes within hepatocytes.

Impact on Cellular Processes

The compound’s interaction with liver ADH not only inhibits its activity but also impacts the expression of genes related to detoxification. This modulation suggests potential applications in studying liver function and toxicity mechanisms.

Chemical Reactions and Synthesis

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. One common method includes reacting 4-bromo-1-propyl-1H-pyrazole with carbon dioxide under controlled conditions to yield high purity products suitable for research applications .

Reactions Involving the Compound

The compound participates in various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by other functional groups.

- Oxidation and Reduction: It can undergo oxidation to form oxides or reduction to yield derivatives.

These reactions are critical for developing new derivatives that may exhibit enhanced biological or chemical properties .

Mechanism of Action

The mechanism of action of 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole and imidazole derivatives share structural motifs but differ in ring heteroatoms and substitution patterns. Below is a detailed comparison of 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid with its closest analogs.

Structural Analogs and Similarity Scores

From and , the following compounds exhibit high structural similarity:

*Similarity scores inferred from substituent complexity and functional groups.

Physical and Chemical Properties

Comparative data for select analogs (from , and 9):

Key Observations :

Biological Activity

4-Bromo-1-propyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound is being investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C6H9BrN2O2

- Molecular Weight : 217.05 g/mol

- Structure : The presence of a bromine atom at the 4-position and a carboxylic acid group at the 5-position contributes to its reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. This interaction can lead to the modulation of key biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth, showcasing potential antimicrobial properties.

- Receptor Modulation : It may also interact with receptors implicated in inflammatory responses, suggesting anti-inflammatory capabilities.

Antimicrobial Activity

Research indicates that compounds in the pyrazole family exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Key findings include:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines, indicating varying degrees of potency against cancer cells .

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Not specified | |

| Antimicrobial | S. aureus | Not specified | |

| Anticancer | MCF7 | 3.79 | |

| Anticancer | A549 | 26 | |

| Anticancer | NCI-H460 | 42.30 |

Case Studies

A review of pyrazole derivatives highlighted their potential as anticancer agents, with specific focus on:

Q & A

Q. What are the common synthetic routes for 4-bromo-1-propyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic or basic conditions to form the pyrazole core. Bromination is achieved using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at controlled temperatures (0–25°C). Propyl substitution is introduced via alkylation of the pyrazole nitrogen using 1-bromopropane in the presence of a base (e.g., K₂CO₃). Post-synthetic hydrolysis of ester intermediates with NaOH or HCl yields the carboxylic acid .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm bromine integration. The carboxylic proton is typically absent in DMSO-d₆ due to exchange broadening.

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm the carboxylic acid group.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates the molecular ion peak (e.g., [M+H]⁺) and bromine isotopic pattern .

Q. How can purity be assessed during synthesis?

Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Mobile phases like water/acetonitrile (0.1% TFA) resolve impurities. Confirm purity (>95%) via integration of chromatographic peaks and elemental analysis .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved for this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended. For twinned crystals, use the TWIN command in SHELXL to model overlapping domains. For positional disorder (e.g., propyl group), apply isotropic displacement parameter constraints (ISOR) and partial occupancy refinement. High-resolution data (d < 0.8 Å) improves electron density maps .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates electrostatic potential surfaces (EPS) to identify electrophilic sites (e.g., C-Br bond). Transition state analysis (TSA) with Gaussian or ORCA software models reaction pathways for bromine displacement. Compare results with experimental kinetic data to validate accuracy .

Q. How to address contradictory biological activity data in enzyme inhibition assays?

- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values across multiple replicates.

- Off-Target Screening : Perform counter-screens against related enzymes (e.g., kinases vs. phosphatases) to rule out nonspecific binding.

- Structural Analog Comparison : Test derivatives (e.g., methyl or ethyl substitutions) to isolate steric/electronic effects .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.